3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole typically involves the electrophilic halocyclization of 3-substituted 4-allyl-1,2,4-triazole-5(1H)-thiones. The reaction is carried out using bromine in acetonitrile as the cyclizing agent. The process involves the formation of an intermediate cation, which is stabilized by the polar solvent, leading to the closure of the five-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Bromine in Acetonitrile: Used for the initial cyclization reaction.
Potassium Hydroxide in Methanol: Used for dehydrobromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[2,3-c][1,2,4]triazoles, depending on the reagents and conditions used.
Scientific Research Applications
3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s unique structure allows it to form specific interactions with these targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Triazoles: Compounds with a triazole ring, used in various pharmaceutical applications.
Thiazolotriazoles: Compounds similar to 3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole, with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12BrN3S |
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Molecular Weight |
310.21 g/mol |
IUPAC Name |
3-benzyl-6-(bromomethyl)-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
InChI |
InChI=1S/C12H12BrN3S/c13-7-10-8-16-11(14-15-12(16)17-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
SBGHRZJDRZKUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NN=C(N21)CC3=CC=CC=C3)CBr |
Origin of Product |
United States |
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